N-[5-(aminomethyl)pyridin-2-yl]propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[5-(aminomethyl)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)12-8-4-3-7(5-10)6-11-8/h3-4,6H,2,5,10H2,1H3,(H,11,12,13) |
InChI Key |
FIWLIWWKJUBVRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=C(C=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 5 Aminomethyl Pyridin 2 Yl Propanamide and Its Analogs
Retrosynthetic Analysis of the N-[5-(aminomethyl)pyridin-2-yl]propanamide Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform potential forward synthetic routes. The primary disconnection is the amide bond, which simplifies the molecule into two key synthons: a 2-amino-5-(aminomethyl)pyridine derivative and a propanoyl synthon.
Disconnection of the Amide Bond: The most logical retrosynthetic step is the cleavage of the C-N amide bond. This leads to the precursor 5-(aminomethyl)pyridin-2-amine (B133063) and propanoyl chloride or propanoic acid. This approach isolates the challenge to the synthesis of the bifunctional pyridine (B92270) core.
Disconnection of the Aminomethyl Group: The C-C bond between the pyridine ring and the aminomethyl group can be disconnected. This suggests a precursor such as a 5-halomethyl or 5-formyl-2-aminopyridine derivative, which can be later converted to the aminomethyl group. Alternatively, a 5-cyano or 5-nitro group on the pyridine ring could serve as a precursor to the aminomethyl functionality through reduction.
Disconnection of the Pyridine Ring: A more fundamental disconnection involves breaking the pyridine ring itself. This could involve cycloaddition strategies or condensation reactions of acyclic precursors to construct the substituted pyridine core in a convergent manner.
This analysis highlights three main building blocks for potential synthetic strategies:
A pre-functionalized pyridine ring.
An acyclic precursor for pyridine ring formation.
A suitable propanoylating agent.
Direct Synthetic Routes for the Core Structure
Direct synthetic routes focus on the sequential or convergent construction of the this compound molecule.
Amide Bond Formation Approaches
The formation of the propanamide bond onto the 2-amino group of the pyridine ring is a critical step. While direct amidation of carboxylic acids and amines requires high temperatures, several coupling reagents can facilitate this transformation under milder conditions. The choice of coupling reagent is crucial to achieve high yields and avoid side reactions, especially given the presence of the second amino group.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govluxembourg-bio.com Phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. luxembourg-bio.com
A general procedure would involve reacting 5-(protected-aminomethyl)pyridin-2-amine with propanoic acid in the presence of a coupling agent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent | By-products |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | Carbodiimide | Water-soluble urea |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium salt | Hexamethylphosphoramide (HMPA) |
Strategies for Introducing the Aminomethyl Group
The introduction of the aminomethyl group at the C5 position of the pyridine ring can be achieved through various synthetic transformations.
From a Halomethyl Group: A common strategy involves the nucleophilic substitution of a 5-(halomethyl)pyridine derivative with a nitrogen nucleophile. For instance, 2-amino-5-(bromomethyl)pyridine can be reacted with potassium phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) to yield the desired 5-(aminomethyl)pyridin-2-amine.
From a Nitrile Group: The reduction of a 5-cyanopyridine derivative is an effective method. 2-Amino-5-cyanopyridine (B188168) can be reduced using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) to afford 5-(aminomethyl)pyridin-2-amine.
From an Aldehyde or Carboxylic Acid: Reductive amination of a 5-formylpyridine derivative with ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine, can introduce the aminomethyl group. Similarly, a 5-carboxypyridine can be converted to the corresponding amide and then reduced.
From a Nitro Group: A multi-step sequence involving the reduction of a 5-nitropyridine to the corresponding 5-aminopyridine, followed by diazotization and cyanation (Sandmeyer reaction), and subsequent reduction of the nitrile is also a viable, albeit longer, route.
Pyridin-2-yl Ring Functionalization Techniques
Functionalization of the pyridine ring to introduce the 2-amino group is a key aspect of the synthesis.
Chichibabin Reaction: The direct amination of pyridine with sodium amide can introduce an amino group at the 2-position. However, this reaction often requires harsh conditions and may lack regioselectivity in substituted pyridines. galchimia.com
Nucleophilic Aromatic Substitution (SNAr): A common and versatile method involves the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with a nitrogen nucleophile. For instance, reacting 2-chloro-5-(protected-aminomethyl)pyridine with ammonia or a protected amine can install the 2-amino group. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds with a wide range of amines. mdpi.comnih.gov
From Pyridine N-oxides: Pyridine N-oxides can be activated to facilitate nucleophilic substitution at the 2-position. Reaction with reagents like phosphoryl chloride or tosyl chloride can generate a reactive intermediate that readily undergoes substitution with amines. nih.gov
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogs.
Divergent Synthesis: A divergent strategy starts from a common intermediate that is elaborated into a library of related compounds. For example, a common precursor like 2-amino-5-cyanopyridine could be used. The nitrile can be reduced to the aminomethyl group, and then a variety of acyl chlorides can be used to create a library of N-[5-(aminomethyl)pyridin-2-yl]amides. Alternatively, the 2-amino group could be acylated first, followed by transformation of the nitrile group. This approach is particularly useful for generating analogs for structure-activity relationship (SAR) studies.
Catalytic Transformations in the Synthesis of this compound
Catalysis plays a significant role in modern organic synthesis, offering mild and efficient routes to complex molecules.
Palladium-Catalyzed Cross-Coupling: As mentioned earlier, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of the 2-amino-pyridine bond. mdpi.comnih.gov This reaction tolerates a wide range of functional groups, making it suitable for complex substrates.
Catalytic Hydrogenation: The reduction of a nitrile or a nitro group to an aminomethyl or amino group, respectively, is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
Catalytic Amidation: While less common for this specific transformation, direct catalytic amidation of carboxylic acids with amines is an area of active research. Borane-based catalysts have shown promise in promoting direct amidation under milder conditions than traditional thermal methods. nih.gov Furthermore, transition-metal catalysts, for instance, those based on cobalt, have been employed in oxidative amidation reactions. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental in constructing the core structure of this compound, specifically the 2-aminopyridine (B139424) moiety. These reactions offer a powerful and direct way to form carbon-nitrogen bonds. rsc.org The synthesis often starts from a readily available halopyridine. For instance, a plausible route begins with 2-chloro-5-(chloromethyl)pyridine, which can be converted to 5-(aminomethyl)-2-chloropyridine. prepchem.com The crucial step is the subsequent amination of the 2-chloro position to install the primary amine needed for the final acylation.
Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are extensively used for this type of transformation. nbu.ac.innih.gov This methodology allows for the coupling of aryl halides, including challenging heteroaryl chlorides, with a nitrogen source. nbu.ac.inacs.org The reaction typically employs a palladium catalyst, a phosphine-based ligand, and a base. nih.gov Similarly, copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative, cost-effective route for C-N bond formation with halopyridines. nih.govacs.org
These methods are advantageous for their high efficiency and tolerance of various functional groups. The choice between palladium and copper catalysis often depends on substrate reactivity, cost considerations, and desired reaction conditions.
Table 1: Comparison of Metal-Catalyzed Amination Conditions for Halopyridines
| Catalyst System | Typical Catalyst | Ligand Example | Base Example | Solvent | Temperature (°C) | Reference |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 | rsc.orgnbu.ac.in |
| Copper | CuI, Cu(OAc)₂ | Bipyridine (bipy) | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 100-140 | nih.govacs.org |
The synthesis of the N-aryl-2-aminopyridine core structure can be achieved through these direct and atom-economical strategies, forming a stable complex with the metal that facilitates the cyclization and functionalization reactions. rsc.org
Organocatalytic and Biocatalytic Considerations
Organocatalysis offers a metal-free alternative for key synthetic steps, particularly the final amide bond formation (N-acylation). While the direct reaction between an amine and a carboxylic acid requires high temperatures to remove water, catalysts can facilitate the reaction under milder conditions. Organocatalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective in promoting acylation reactions. bdmaee.net DMAP functions by forming a highly reactive N-acylpyridinium intermediate with an acylating agent (e.g., propanoic anhydride), which is then readily attacked by the 2-amino group of the pyridine core. This catalytic approach enhances reaction rates and allows for lower temperatures, minimizing side reactions. bdmaee.netfigshare.com
Biocatalysis represents a green and highly selective approach to synthesis. Enzymes can be employed to form the critical amide bond. Hydrolase enzymes such as lipases, which typically break down esters or amides, can be used in reverse to synthesize amides. researchgate.net By conducting the reaction in non-aqueous solvents or by removing the water produced, the reaction equilibrium can be shifted towards amide formation. researchgate.net Nitrile hydratases are another class of enzymes that could potentially be used to convert a nitrile precursor, such as 5-(cyanomethyl)pyridin-2-yl]propanamide, into the target primary amide. Furthermore, whole-cell biocatalysis presents a sustainable pathway for producing functionalized pyridines, such as pyridine alcohols, from simple precursors, which can then be converted into the desired amine intermediates. rsc.org These biocatalytic methods are prized for their high chemo-, regio-, and enantioselectivity, operating under mild, environmentally friendly conditions. ukri.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, thereby minimizing downstream purification efforts and reducing waste. Key factors include the choice of solvent, temperature, reagent stoichiometry, and reaction duration. numberanalytics.com
Solvent Effects and Temperature Control
The choice of solvent significantly influences the outcome of the N-acylation step. Solvents affect reactant solubility, stabilize transition states, and can participate in the reaction mechanism. numberanalytics.com For amide bond formation, polar aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), acetonitrile (B52724), and dimethylformamide (DMF) are commonly employed. numberanalytics.comresearchgate.net The optimal solvent is typically determined through screening. For instance, studies on related nickel-nanoparticle catalyzed acetylations showed that reactions were significantly faster in acetonitrile compared to dichloromethane or THF. researchgate.net
Temperature control is equally critical. While higher temperatures can increase reaction rates, they may also lead to the decomposition of sensitive substrates or the formation of unwanted byproducts. numberanalytics.com For many standard amide coupling protocols, reactions are initially run at room temperature, with heating used only if the reaction is sluggish. rsc.org Microwave irradiation has also emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. rsc.org
Table 2: Influence of Solvent and Temperature on Amide Formation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Analogy |
| Dichloromethane (DCM) | 25 (Room Temp) | 24 | 23 | rsc.org |
| Tetrahydrofuran (THF) | 65 | 2 | 75 | researchgate.netresearchgate.net |
| Acetonitrile | Room Temp | 2 | >90 | researchgate.net |
| Dichloromethane (DCM) | 80 (Microwave) | 0.5 | 43 | rsc.org |
Reagent Stoichiometry and Reaction Time
The molar ratio of the reactants—the amine (5-(aminomethyl)pyridin-2-amine) and the acylating agent (e.g., propanoyl chloride or propanoic anhydride)—is a key parameter. Typically, a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) is used to ensure complete conversion of the limiting amine substrate. rsc.org However, using a large excess can complicate purification, as the unreacted acylating agent and its hydrolysis products must be removed.
Reaction time is optimized to ensure the reaction proceeds to completion without allowing for the degradation of the product or the formation of significant side products. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For efficient amide coupling reactions, times can range from a few minutes to 24 hours. rsc.orgrsc.org For example, in a catalyst-free acylation, many reactions reach completion in as little as 5-15 minutes. rsc.org In contrast, coupling of sterically hindered substrates might require extended reaction times of 12 to 24 hours, even at elevated temperatures, to achieve high yields. rsc.org
Principles of Green Chemistry in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally sustainable and economically viable manufacturing processes. mdpi.com This involves designing synthetic routes that maximize the incorporation of starting materials into the final product and minimize the generation of hazardous waste. emergingpub.com
Atom Economy and Waste Minimization
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. ucl.ac.uk Traditional amide synthesis often suffers from poor atom economy. For example, using propanoyl chloride as the acylating agent for 5-(aminomethyl)pyridin-2-amine generates a stoichiometric amount of hydrogen chloride, which must be neutralized by a base, creating salt waste.
A more atom-economical approach is the direct catalytic amidation of propanoic acid with the amine. This reaction ideally produces only water as a byproduct, resulting in a much higher theoretical atom economy. acs.orgnih.gov
Acyl Chloride Route : Amine + CH₃CH₂COCl → Amide + HCl (Poor Atom Economy)
Direct Amidation Route : Amine + CH₃CH₂COOH → Amide + H₂O (Excellent Atom Economy) rsc.org
Waste minimization is a broader principle that encompasses not only atom economy but also the reduction of solvent use, energy consumption, and the avoidance of hazardous reagents and byproducts. core.ac.ukcopadata.com Strategies for waste minimization in the synthesis of this compound include:
Catalytic Reagents : Using catalytic amounts of reagents (e.g., metal catalysts, organocatalysts, or enzymes) instead of stoichiometric coupling agents (like carbodiimides) significantly reduces waste, as the latter are consumed in the reaction and generate high molecular weight byproducts. ucl.ac.ukresearchgate.net
Solvent Choice : Opting for greener solvents (e.g., water, ethanol) or minimizing solvent use altogether through solvent-free reaction conditions can drastically reduce the environmental impact. mdpi.com
Process Optimization : Efficiently optimizing reactions to achieve high yields and purity reduces the need for extensive chromatographic purification, which consumes large volumes of solvents and generates significant waste. copadata.com
Waste Valorization : Exploring methods to convert any generated waste streams into value-added products can contribute to a circular economy model within the manufacturing process. longdom.org
By integrating these green chemistry principles, the synthesis can be made more sustainable, aligning with modern standards for pharmaceutical manufacturing. emergingpub.com
Use of Renewable Feedstocks and Environmentally Benign Solvents
The principles of green chemistry are increasingly being integrated into the synthetic strategies for complex molecules, including this compound and its analogs. rasayanjournal.co.in This approach emphasizes the reduction of environmental impact by utilizing sustainable resources and minimizing hazardous waste. researchgate.net Key areas of focus in this context are the substitution of traditional petrochemical-based starting materials with renewable feedstocks and the replacement of volatile organic compounds (VOCs) with environmentally benign solvents.
Renewable Feedstocks in Pyridine Synthesis
The shift from fossil resources to renewable carbon feedstocks, such as biomass and CO2, represents a fundamental change in chemical manufacturing. nih.gov Biomass, being highly functionalized, offers numerous pathways to valuable platform chemicals. nih.gov While direct synthetic routes to this compound from renewable sources are not yet extensively documented, the synthesis of its structural precursors, particularly the aminopyridine core, can be envisioned using bio-based building blocks.
Biomass is a rich source of carbohydrates, lignin, and oils that can be transformed into chemical intermediates. nih.govrsc.org For instance, lignocellulose can be processed to yield furfural, which serves as a versatile precursor for various heterocyclic compounds. nih.govstanford.edu Similarly, developments in biotechnology have enabled the production of amino acids and their derivatives from renewable feedstocks through fermentation processes. nih.gov These bio-derived amines and acids could potentially be adapted for the synthesis of aminopyridine structures. Research has demonstrated the synthesis of compounds like 5-aminovalerate (5AVA) and other amino compounds from biomass-derived sugars, highlighting the potential to create nitrogen-containing building blocks sustainably. nih.gov
Table 1: Potential Renewable Feedstocks and Derived Platform Chemicals for Heterocyclic Synthesis
| Renewable Feedstock | Derived Platform Chemical | Potential Application in Synthesis |
|---|---|---|
| Lignocellulose | Furfural | Precursor for furan (B31954) and pyridine derivatives nih.govstanford.edu |
| Biomass Sugars (e.g., Glucose, Xylose) | 5-Aminovalerate (5AVA), Putrescine | Bio-based amine sources for amination reactions nih.gov |
| Lignin | Veratrole, Ferulic Acid | Aromatic building blocks for constructing cyclic structures rsc.org |
| Carbon Dioxide (CO2) | Carboxylic Acids | Used in carboxylation to form acid functional groups stanford.edu |
Environmentally Benign Solvents and Conditions
The selection of a solvent is critical in green synthesis, as traditional organic solvents are often toxic, flammable, and contribute to pollution. researchgate.net Research into the synthesis of pyridine and aminopyridine derivatives has explored several greener alternatives. nih.govnih.gov
Water: As a solvent, water is non-toxic, non-flammable, and abundant. An environmentally benign method for the selective amination of polyhalogenated pyridines to produce 2-aminopyridine derivatives has been developed using water as the solvent. nih.govnih.gov This approach avoids the use of precious metal catalysts and proceeds under mild conditions, making it a practical and sustainable option. nih.gov
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids are salts with low melting points that have negligible vapor pressure, making them attractive alternatives to volatile organic solvents. researchgate.netresearchgate.net They can act as both the solvent and catalyst in chemical reactions. researchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, are another class of green solvents. rsc.org They are often biodegradable, inexpensive, and can be recycled. A green protocol for synthesizing thioamides using a DES has been reported, showcasing their potential to enhance sustainability by reducing energy consumption and waste. rsc.org
Solvent-Free Synthesis: The most environmentally friendly approach is to eliminate the solvent entirely. rasayanjournal.co.in Solvent-free, or solid-phase, reactions can be facilitated by methods such as microwave irradiation or mechanical ball milling. rasayanjournal.co.inresearchgate.netnih.gov Microwave-assisted synthesis, in particular, has been recognized as a green chemistry tool that often leads to shorter reaction times, higher yields, and simpler workup procedures compared to conventional heating. nih.gov One-pot, multicomponent reactions under solvent-free conditions have been successfully used to prepare 2-amino-3-cyanopyridine (B104079) derivatives, demonstrating a clean, fast, and efficient synthetic method. researchgate.netnih.gov
Table 2: Comparison of Environmentally Benign Solvents for Synthesis of Pyridine Analogs
| Solvent/Condition | Key Advantages | Relevant Application Example |
|---|---|---|
| Water | Non-toxic, non-flammable, abundant, inexpensive | Selective amination of polyhalogenated pyridines nih.govnih.gov |
| Ionic Liquids (ILs) | Low vapor pressure, recyclable, can act as catalyst | Synthesis of pyridinium (B92312) salts and β-amino carbonyl derivatives researchgate.net |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, recyclable, reduced energy use | Synthesis of thioamide derivatives rsc.org |
| Solvent-Free (e.g., Microwave, Ball Milling) | Eliminates solvent waste, shorter reaction times, high efficiency | One-pot synthesis of 2-aminopyridine derivatives nih.govresearchgate.netnih.gov |
By adopting these green chemistry principles, the synthesis of this compound and its analogs can be aligned with modern standards of sustainability, minimizing environmental impact while maintaining high efficiency. nih.gov
Biochemical and Mechanistic Research of N 5 Aminomethyl Pyridin 2 Yl Propanamide
Target Identification and Validation Strategies for N-[5-(aminomethyl)pyridin-2-yl]propanamideNo research has been published on the identification or validation of biological targets for N-[5-(aminomethyl)pyridin-2-yl]propanamide.
Due to the absence of research on this specific compound, the generation of a scientifically accurate article with detailed findings and data tables is not feasible.
Affinity Chromatography and Proteomics-Based Approaches
There is no available information from affinity chromatography or proteomics studies to identify the specific protein targets of this compound.
Genetic Perturbation Studies in Model Systems (e.g., gene knock-out/knock-down)
No research has been published detailing the use of genetic perturbation techniques to elucidate the mechanism of action or biological targets of this compound.
Structure-Activity Relationship (SAR) Analysis for Specific Biochemical Targets
A formal Structure-Activity Relationship (SAR) analysis for this compound has not been described in the literature. Therefore, no data exists for the following subsections:
In Vitro Metabolic Stability and Permeability Studies
Specific data on the metabolic stability (e.g., half-life in liver microsomes) or permeability (e.g., Caco-2 assays) of this compound are not available in the public domain.
Microsomal Stability Assays
Following a comprehensive search of scientific literature and publicly available databases, no specific data from microsomal stability assays for the compound this compound could be located. This includes key parameters such as half-life (t½) and intrinsic clearance (CLint) in liver microsomes from common preclinical species (e.g., human, rat, mouse).
Microsomal stability assays are a standard in vitro method used in drug discovery to assess the metabolic stability of a compound. These assays utilize subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). By incubating a test compound with liver microsomes and a necessary cofactor (NADPH), researchers can determine the rate at which the compound is metabolized. This information is crucial for predicting the in vivo hepatic clearance of a drug, which in turn influences its bioavailability and dosing regimen.
Despite the importance of such data, there are currently no published studies presenting the results of such assays for this compound. Therefore, a data table for microsomal stability cannot be generated at this time.
Plasma Stability Investigations
A thorough review of available scientific research revealed no specific data pertaining to the plasma stability of this compound. Consequently, information regarding the compound's half-life or degradation rate in the plasma of any species is not available.
Plasma stability assays are conducted to evaluate the chemical and enzymatic stability of a compound in blood plasma. This is a critical parameter as instability in plasma can lead to a short in vivo half-life, poor exposure, and the formation of potentially inactive or toxic metabolites. These assays involve incubating the compound in plasma from different species (e.g., human, rat) and monitoring its concentration over time.
As no experimental results for this compound in plasma stability investigations have been published, a data table summarizing these findings cannot be provided.
Cellular Permeability Assays (e.g., Caco-2, PAMPA)
No publicly accessible data from cellular permeability assays, such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), were found for this compound. This means that key metrics like the apparent permeability coefficient (Papp) are not available for this compound.
Cellular permeability assays are essential tools for predicting the intestinal absorption of orally administered drugs. The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can provide information on both passive diffusion and active transport mechanisms. The PAMPA is a non-cell-based assay that predicts passive permeability across an artificial lipid membrane.
Without any published studies on the cellular permeability of this compound, it is not possible to construct a data table detailing its permeability characteristics.
Future Research Directions and Unexplored Avenues for N 5 Aminomethyl Pyridin 2 Yl Propanamide
Identification of Novel Synthetic Pathways and Sustainable Production Methods
Future research could prioritize the development of novel and sustainable synthetic routes for N-[5-(aminomethyl)pyridin-2-yl]propanamide and its analogs. Traditional synthetic methods for pyridine (B92270) derivatives can sometimes involve harsh conditions and environmentally hazardous reagents. Modern approaches focus on green chemistry principles to improve efficiency and reduce environmental impact.
Key areas for exploration include:
One-Pot Multicomponent Reactions (MCRs): Investigating MCRs could provide a more efficient synthesis by combining multiple reaction steps into a single operation, reducing solvent waste and purification needs. nih.govtandfonline.com
Green Catalysts: The use of eco-friendly and reusable catalysts, such as activated fly ash, could offer a more sustainable alternative to conventional catalysts. bhu.ac.in
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses have been shown to accelerate reaction times and improve yields for various pyridine derivatives, presenting a promising avenue for the production of this compound. nih.govresearchgate.netresearcher.life
Bio-catalysis: Employing enzymes or whole-cell systems for specific synthetic steps could lead to highly selective and environmentally benign production methods.
These green synthetic approaches are summarized in the table below:
| Green Synthesis Approach | Potential Advantages for this compound Production |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. nih.govtandfonline.com |
| Green Catalysts (e.g., fly ash) | Use of inexpensive, reusable, and environmentally friendly catalysts. bhu.ac.in |
| Microwave/Ultrasonic Assistance | Accelerated reaction rates, higher yields, and reduced energy consumption. nih.govresearchgate.netresearcher.life |
| Bio-catalysis | High selectivity, mild reaction conditions, and reduced environmental impact. |
Discovery of Unconventional Biochemical Targets and Mechanistic Insights
The aminopyridine scaffold is known to interact with a wide range of biological targets. Future research should aim to identify novel biochemical targets for this compound and elucidate its mechanism of action.
Potential research avenues include:
Phenotypic Screening: Employing high-throughput phenotypic screening against diverse cell lines (e.g., cancer, neuronal, microbial) could uncover unexpected biological activities and potential therapeutic applications.
Target Deconvolution: For any identified phenotypic activity, advanced techniques such as chemical proteomics and affinity chromatography-mass spectrometry can be used to identify the specific protein targets.
Exploration of Known Target Families: Given the prevalence of pyridine derivatives in medicine, investigating the interaction of this compound with well-established target classes like kinases, G-protein coupled receptors (GPCRs), and ion channels could be a fruitful starting point. nih.gov For example, various pyridine derivatives have shown potential as anticancer agents by targeting specific molecular pathways. ijsat.org
The following table outlines potential target classes for this compound based on the known activities of related compounds:
| Potential Target Class | Rationale based on Related Compounds |
| Kinases | Many 2-aminopyridine (B139424) derivatives are known to be potent kinase inhibitors, such as JAK2 inhibitors. nih.gov |
| Ion Channels | Pyridine-based compounds have been investigated for their effects on various ion channels. |
| GPCRs | The pyridine scaffold is a common feature in ligands for a variety of G-protein coupled receptors. |
| Enzymes in Pathogens | Pyridine derivatives have shown antimicrobial and antimalarial activities, suggesting potential inhibition of essential microbial enzymes. nih.govmalariaworld.org |
Application of Artificial Intelligence and Machine Learning in Derivative Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the design and optimization of derivatives of this compound.
Future applications of AI/ML in this context could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help predict the biological activity of novel derivatives based on their chemical structures, guiding the synthesis of more potent and selective compounds. mdpi.com
Generative Models: AI-powered generative models can design novel molecules from scratch with desired properties, expanding the chemical space around the this compound scaffold.
Predictive ADMET Modeling: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize derivatives with favorable pharmacokinetic profiles for synthesis and testing, reducing late-stage attrition.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives, improving yields and reducing costs. nih.gov
Integration with Advanced Experimental Techniques (e.g., Cryo-Electron Microscopy for Target Complexes)
To gain deep mechanistic insights, future research should integrate advanced experimental techniques. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of protein-ligand complexes, even for large and flexible targets that are difficult to crystallize.
Potential applications include:
Structural Elucidation of Target Binding: If a specific protein target for this compound is identified, Cryo-EM could be used to visualize the binding mode in atomic detail. This information is invaluable for understanding the mechanism of action and for structure-based drug design.
Guiding Derivative Design: High-resolution structural data can inform the rational design of new derivatives with improved affinity and selectivity for the target protein.
Challenges and Opportunities in Translating Research Findings to Broader Scientific Impact
Translating basic research findings on this compound into broader scientific and clinical impact will present both challenges and opportunities.
Challenges:
Lack of Existing Research: The primary challenge is the current scarcity of specific data for this compound, requiring foundational research to establish its basic biological and chemical properties.
Target Selectivity and Off-Target Effects: A common challenge with pyridine-based compounds is achieving high selectivity for the desired biological target to minimize off-target effects and potential toxicity. ijsat.org
Pharmacokinetic Properties: Ensuring that derivatives of this compound have appropriate solubility, stability, and bioavailability for therapeutic use will be a significant hurdle. researchgate.net
Complexity of Synthesis: While green chemistry approaches offer promise, developing a scalable and cost-effective synthesis for commercial production can be challenging. ijsat.org
Opportunities:
Untapped Therapeutic Potential: As a relatively unexplored molecule, this compound represents an opportunity to discover novel therapeutics for a wide range of diseases.
Privileged Scaffold: The presence of the pyridine ring provides a strong foundation for developing a diverse library of compounds with a higher probability of biological activity. nih.govnih.gov
Interdisciplinary Collaboration: The multifaceted research required—from synthesis to computational modeling and structural biology—creates opportunities for collaboration across different scientific disciplines.
Addressing Unmet Medical Needs: Future research could specifically direct the development of this compound derivatives towards diseases with a lack of effective treatments, such as drug-resistant infections or specific types of cancer. nih.govijsat.org
Q & A
Q. Basic
- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., observed m/z 412 [M+H]⁺ in related analogs) .
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., aminomethyl protons at δ 3.2–3.5 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
What strategies improve the solubility of this compound for in vitro assays?
Q. Advanced
- Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) to prevent precipitation .
- Salt Formation : Convert the free base to hydrochloride salts via HCl/MeOH treatment, enhancing aqueous solubility .
- Structural Modification : Introduce polar groups (e.g., hydroxyl, morpholine sulfonyl) without disrupting pharmacophore integrity, as seen in related propanamide derivatives .
How can computational methods elucidate the binding modes of this compound with biological targets?
Q. Advanced
- Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., cannabinoid-1 receptor). Key parameters include grid box size (20ų) and Lamarckian genetic algorithms .
- Conformational Analysis : Rotatable bond scanning identifies low-energy conformers. For example, trans-amide configurations may enhance binding via H-bonding with active-site residues .
- MD Validation : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Forced Degradation : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C, 24h) and analyze degradation products via LC-MS .
- Thermal Stability : Heat samples to 60°C for 48h in sealed vials; monitor decomposition by ¹H NMR .
- Light Exposure : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) to evaluate photodegradation .
How are structure-activity relationship (SAR) studies designed for analogs of this compound?
Q. Advanced
- Scaffold Modification : Synthesize derivatives with varied substituents (e.g., piperazine, morpholine) at the pyridine 5-position .
- Bioisosteric Replacement : Substitute propanamide with acetamide or butanamide to probe steric tolerance .
- Pharmacophore Mapping : Overlay active/inactive analogs using MOE software to identify critical hydrogen-bond acceptors (e.g., pyridine N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
